N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Description
N-cyclohexylcyclohexanamine (CAS 101-83-7) is a secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. Its molecular formula is C₁₂H₂₃N, with a molecular weight of 181.32 g/mol . The compound exhibits high steric hindrance due to its bulky cyclohexyl substituents, influencing its solubility and reactivity. It is commonly used as a counterion in pharmaceutical salts and chemical intermediates .
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc)-protected methylamino group and a 4-nitrophenyl substituent. Its structure combines a polar carboxylic acid group with an electron-withdrawing nitro group, impacting solubility and reactivity. This compound is likely utilized in peptide synthesis or as a building block for bioactive molecules .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNICCTSDFCSF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a complex organic compound that exhibits notable biological activity. This article explores its structure, synthesis, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes cyclohexyl groups and specific functional groups that enhance its chemical reactivity. The presence of a nitrophenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 293.32 g/mol
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Synthesis
The synthesis of N-cyclohexylcyclohexanamine involves several steps, typically starting from cyclohexanamine derivatives. The protection of amino groups using appropriate protecting groups is crucial to prevent unwanted reactions during the synthesis.
General Synthesis Steps :
- Formation of Protected Amino Acid : The amino group is protected using a Boc (tert-butyloxycarbonyl) group.
- Coupling Reaction : The protected amino acid is coupled with the cyclohexanamine derivative.
- Deprotection : The Boc group is removed to yield the free amino acid, which can interact with various molecular targets.
The compound acts primarily as a protected amino acid, allowing it to participate in various biological processes once deprotected. Its structure enables interactions with enzymes and receptors, influencing metabolic pathways and potentially exhibiting therapeutic effects.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Research indicates that compounds similar to N-cyclohexylcyclohexanamine can act as enzyme inhibitors, particularly in metabolic pathways involving amino acid metabolism. For instance, studies show that the compound may inhibit certain proteases, leading to altered cellular functions .
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Antioxidant Properties :
- Preliminary studies suggest that N-cyclohexylcyclohexanamine may possess antioxidant properties, scavenging free radicals and reactive oxygen species (ROS). This activity can mitigate oxidative stress-related diseases .
-
Toxicological Assessments :
- Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including skin irritation and systemic toxicity . The LD50 values for similar compounds have been reported around 3000 mg/kg in rodent models, suggesting a need for careful dosage considerations in therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 293.32 g/mol |
| LD50 (Rodent Models) | ~3000 mg/kg |
| Antioxidant Activity | Yes |
| Enzyme Inhibition Potential | Yes |
| Therapeutic Applications | Potential for metabolic disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-cyclohexylcyclohexanamine vs. Other Amines
Key Findings :
- Steric Effects : N-cyclohexylcyclohexanamine and dicyclohexylamine share similar steric profiles, reducing their nucleophilicity compared to cyclohexylamine .
- Toxicity : The 48h-EC₅₀ of N-cyclohexylcyclohexanamine (85 mg/L) suggests moderate aquatic toxicity, higher than cyclohexylamine but lower than aromatic amines .
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic Acid vs. Other Amino Acid Derivatives
Key Findings :
- Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to the hydroxyl-nitro derivative in (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid .
- Applications : The Boc-protected derivative is more suited for solid-phase peptide synthesis due to its stability, whereas the nitro-substituted variants may serve as nitration biomarkers .
Data Tables
Table 1: Physicochemical Properties of N-cyclohexylcyclohexanamine
| Parameter | Value | Reference |
|---|---|---|
| Melting Point (°C) | -0.1 | |
| Boiling Point (°C) | 255.8 (decomposes) | |
| Vapor Pressure (20°C) | 0.1 hPa | |
| pKa | ~10.5 (estimated) |
Table 2: Toxicity Profile of Propanoic Acid Analogs
| Compound | 48h-EC₅₀ (Daphnia magna) | Application | Reference |
|---|---|---|---|
| Target Compound | Not tested | Peptide synthesis | |
| (9Z)-9-Octadecenoic acid-N-cyclohexylsalt | 85 mg/L | Surfactant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
